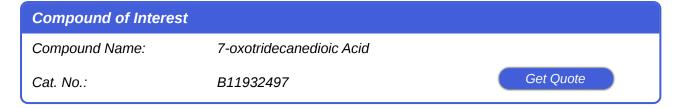


Metabolic Fate of 7-Oxotridecanedioic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo metabolic studies on **7-oxotridecanedioic acid** are not available in the current scientific literature. The following guide is based on established metabolic principles for structurally related medium-chain dicarboxylic acids (MCDAs) and oxo-fatty acids. The pathways and data presented are putative and intended to serve as a scientific framework for future research.

Introduction

7-Oxotridecanedioic acid is a 13-carbon α,ω -dicarboxylic acid containing a ketone group at the C7 position. Dicarboxylic acids are known endogenous metabolites that arise from the ω -oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β -oxidation is saturated or impaired.[1][2] The introduction of exogenous dicarboxylic acids, such as **7-oxotridecanedioic acid**, would subject them to the body's fatty acid metabolism machinery, primarily located in the liver and kidneys.[1][3] Understanding the metabolic fate of such molecules is critical for evaluating their potential as therapeutic agents or alternative energy substrates.[4][5] This document outlines the probable metabolic pathway, summarizes quantitative data from analogous compounds, and provides detailed experimental methodologies for in vivo investigation.

Putative Metabolic Pathway

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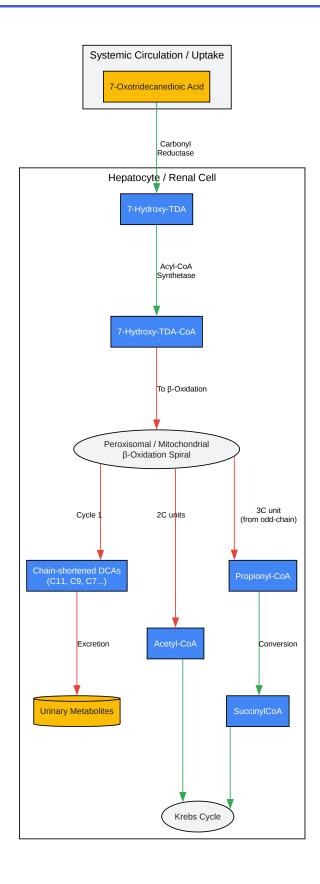




The metabolism of **7-oxotridecanedioic acid** is hypothesized to proceed via two main stages: initial modification of the oxo-group and subsequent chain shortening via β -oxidation.

- Reduction of the Ketone Group: The 7-oxo group is a likely target for carbonyl reductases, converting it to a secondary alcohol (7-hydroxytridecanedioic acid). This step increases the molecule's polarity and may facilitate further processing.
- Activation to Acyl-CoA: Like other fatty acids, both carboxyl groups at either end of the
 molecule can be activated by acyl-CoA synthetases to form their respective coenzyme A
 (CoA) thioesters. This activation is a prerequisite for β-oxidation.
- β-Oxidation: The activated dicarboxylic acid can then enter the β-oxidation spiral, which
 occurs in both peroxisomes and mitochondria.[1][2] β-oxidation can proceed from either or
 both ends of the molecule, systematically shortening the carbon chain by two-carbon units
 (acetyl-CoA) per cycle.[1][6]
- Final Metabolites: Given its 13-carbon (odd-chain) structure, the final β-oxidation cycle from one end would yield propionyl-CoA (a three-carbon unit) and a chain-shortened dicarboxylic acid. Propionyl-CoA can be converted to succinyl-CoA and enter the Krebs cycle.[7] The process generates multiple chain-shortened dicarboxylic acids (e.g., undecanedioic, nonanedioic, heptanedioic, and pentanedioic acids), which are ultimately excreted in the urine.[3][6]





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Caption: Putative metabolic pathway of **7-oxotridecanedioic acid**.



Data Presentation: Quantitative Analysis of Analogous Compounds

No quantitative data exists for **7-oxotridecanedioic acid**. The following tables summarize in vivo data from studies on non-substituted, medium-chain dicarboxylic acids in rats, which can serve as a proxy for expected metabolic behavior.

Table 1: Urinary Excretion of Medium-Chain Dicarboxylic Acids in Rats After Oral Administration (Data sourced from Passi et al.[6])

Administered DCA (Carbon Length)	Dose (mg)	% of Dose Excreted in Urine (5 days)	Major Metabolites Identified
Nonanedioic Acid (C9)	20	~2.5%	C7, C5 DCAs
Decanedioic Acid (C10)	20	~2.1%	C8, C6 DCAs
Undecanedioic Acid (C11)	20	~1.8%	C9, C7 DCAs
Dodecanedioic Acid (C12)	20	~1.6%	C10, C8, C6 DCAs

Table 2: Metabolic Fate of Dodecanedioic Acid (C12) in Rats After Intraperitoneal Injection (Data sourced from Bergseth et al.[3])

Parameter	Observation	
Primary Route of Elimination	Oxidation to CO2	
Urinary Excretion of Parent DCA	Trace amounts	
Major Urinary Metabolite	Adipic Acid (C6 DCA)	
Other Urinary Metabolites	Shorter-chain dicarboxylic acids	

Experimental Protocols



To investigate the in vivo metabolic fate of **7-oxotridecanedioic acid**, a combination of methodologies used for analogous compounds is recommended. A generalized protocol is detailed below.

Animal Model and Administration

- Species: Male Wistar or Sprague-Dawley rats (250-300g).
- Housing: Animals should be housed individually in metabolic cages to allow for the separate collection of urine and feces.
- Acclimatization: Allow animals to acclimatize for at least 3 days in the metabolic cages before the study begins.
- Administration: 7-Oxotridecanedioic acid can be administered via oral gavage or
 intraperitoneal (IP) injection. For IP injection, the compound should be dissolved in a suitable
 vehicle (e.g., saline, adjusted for pH). A typical dose might range from 20-50 mg/kg.[3][6] To
 trace the metabolic fate comprehensively, use of a 13C or 14C-labeled version of the
 compound is highly recommended.[3]

Sample Collection

- Urine: Collect urine daily for a period of 5 days post-administration.[6] Samples should be stored at -80°C until analysis.
- Blood/Plasma: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) via tail vein or saphenous vein bleeding. Plasma should be prepared by centrifugation and stored at -80°C.
- Expired Air: If using a 14C-labeled compound, expired air should be passed through a trapping solution (e.g., sodium hydroxide) to capture 14CO2, with samples collected at regular intervals.[3]

Sample Preparation and Analysis

This protocol is adapted from methodologies for quantifying dicarboxylic acids in biological matrices.[8]

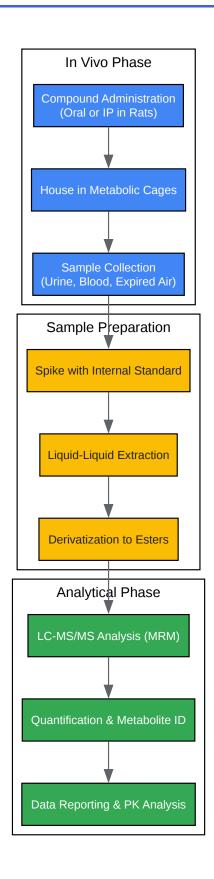
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- Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of the analyte or a different odd-chain DCA) to each urine or plasma sample.
- Extraction: Acidify the samples with HCl. Perform a liquid-liquid extraction of the dicarboxylic acids using a solvent such as methyl-tert-butyl ether or ethyl acetate.
- Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. To enhance chromatographic separation and mass spectrometric detection, derivatize the carboxylic acid groups. A common method is esterification (e.g., forming dibutyl esters by heating with butanolic HCl).[8]
- Analysis: Analyze the derivatized samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
 - Chromatography: Use a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid modifier like formic acid.
 - Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. Develop specific MRM transitions for the parent compound, its potential hydroxylated metabolite, and a series of expected chainshortened dicarboxylic acid metabolites (C11, C9, C7, C5).





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